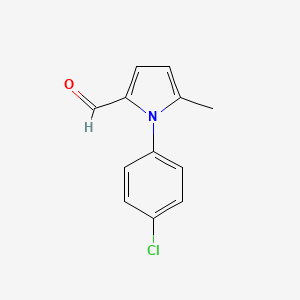
2-(1,3-dioxoisoindolin-2-yl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1,3-dioxoisoindolin-2-yl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Characterization
A series of novel compounds involving the core structure of 2-(1,3-dioxoisoindolin-2-yl) have been synthesized, demonstrating promising applications in the synthesis of anti-inflammatory agents. This includes compounds synthesized by cyclocondensation involving mercapto succinic acid, indicating their potential for therapeutic use due to their significant anti-inflammatory activity in both in vitro and in vivo models (A. P. Nikalje, N. Hirani, & R. Nawle, 2015).
Anticonvulsant and Antidepressant Effects
Research on 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives highlighted their potential anticonvulsive and antidepressant activities. Several compounds in this series showed protection against seizures induced by pentylenetetrazole and demonstrated potent antidepressant-like activity, indicating the therapeutic potential of these compounds in treating neurological disorders (Xing-Hua Zhen et al., 2015).
Antimicrobial Activity
Compounds derived from 2-chloro-6-ethoxy-4-acetylpyridine showcased notable antimicrobial properties. This research demonstrates the utility of these compounds as potential antimicrobial agents, opening pathways for further development in the treatment of various infections (Aisha Hossan et al., 2012).
Polymer Synthesis
The chemical structure has been utilized in the synthesis of new optically active polyamides, showcasing the incorporation of 2-(4-nitro-1,3-dioxoisoindolin-2-yl) succinic acid with various aromatic diamines. These polymers exhibit high solubility in polar organic solvents and possess significant thermal stability, making them suitable for a wide range of applications in materials science (K. Faghihi, Morteza Absalar, & M. Hajibeygi, 2010).
Catalytic Hydrogenation
Studies on the catalytic hydrogenation of dihydro-4H-1,2-oxazin-3-yl acetates related to the core structure have provided insights into the conversion processes, offering potential applications in synthetic chemistry for the development of novel compounds with enhanced properties (A. Sukhorukov et al., 2008).
properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4/c24-18(11-23-19(25)16-3-1-2-4-17(16)20(23)26)22-9-13-7-15(10-21-8-13)14-5-6-27-12-14/h1-8,10,12H,9,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKRJXLKFJBEFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NCC3=CC(=CN=C3)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1H-1,2,4-triazol-5-yl)methanone](/img/structure/B2999595.png)
![(3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-(4-fluorophenyl)propan-1-one](/img/structure/B2999597.png)
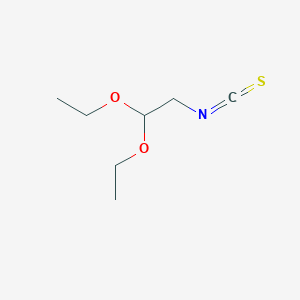
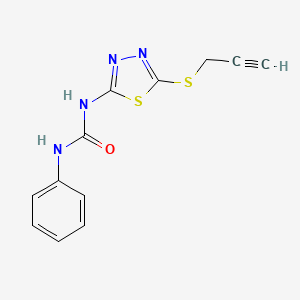

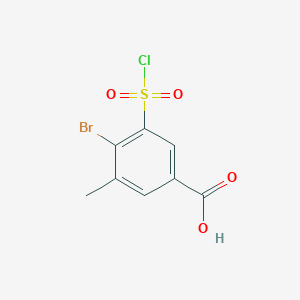
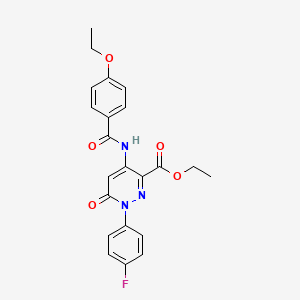
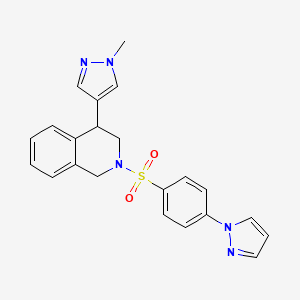
![2-{[(3-Aminophenyl)carbamoyl]amino}acetamide](/img/structure/B2999606.png)
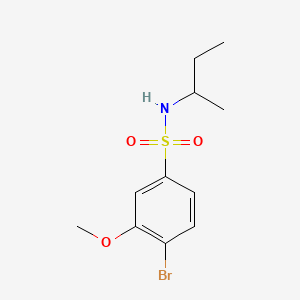
![(3R)-3-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane](/img/structure/B2999610.png)
![(5Z)-5-[(2-chlorophenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2999611.png)
